molecular formula C12H10F3N3O2S B2537567 5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312935-04-9

5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2537567
CAS RN: 312935-04-9
M. Wt: 317.29
InChI Key: MKTXPHPVPAIBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10F3N3O2S and its molecular weight is 317.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Significance of Pyrimidoquinolines

Pyrimido[4,5-b]quinolines and their thio analogues have been synthesized using 1,3-diaryl barbituric acid and 1,3-diaryl-2-thiobarbituric acid respectively, with significant therapeutic importance noted. This synthesis pathway emphasizes the role of incorporating fused heterocycles in pyrimidine nucleas to enhance biological activity. The novel method provided yields a variety of derivatives in good yields, indicating potential for diverse scientific applications (R. Nandha kumar, T. Suresh, A. Mythili, P. Mohan, 2001).

Pyrimidine Derivatives as Optical Sensors

Pyrimidine derivatives, due to their ability to form coordination and hydrogen bonds, are highlighted as exquisite sensing materials with a range of biological and medicinal applications. This underscores the versatility of pyrimidine scaffolds in developing optical sensors, showcasing their scientific applications beyond traditional medicinal uses (Gitanjali Jindal, N. Kaur, 2021).

Hybrid Catalysts in Pyranopyrimidine Synthesis

The review on the use of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds illustrates the crucial role of these catalysts in medicinal and pharmaceutical industries. It presents an overview of synthetic pathways and the application of various catalysts, indicating the scaffold's broad synthetic and bioavailability applicability (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Pyrazolo[1,5-a]pyrimidines are considered privileged heterocycles in drug discovery, displaying a broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. This review emphasizes the scaffold's potential in developing drug candidates and outlines synthetic strategies and biological properties, highlighting the significant room for further exploitation in drug development (S. Cherukupalli, R. Karpoormath, B. Chandrasekaran, Girish Hampannavar, N. Thapliyal, V. N. Palakollu, 2017).

properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-3,5-6,9,16H,4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTXPHPVPAIBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.